molecular formula C9H10N2O B1390751 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1105693-06-8

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1390751
CAS No.: 1105693-06-8
M. Wt: 162.19 g/mol
InChI Key: DXMQUOQQGLIRSR-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system with an amino group at the 3-position and a methyl group at the 4-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

Another method involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate as starting materials, which react with thioacetamides or thiobenzamides to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both an amino group and a methyl group on the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-4-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQUOQQGLIRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)NC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of studying 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one in the context of JARID1B?

A1: The research paper [] focuses on the crystal structure analysis of this compound bound to the catalytic domain of human JARID1B. Understanding this interaction at a molecular level is crucial as it provides insights into the compound's potential as a starting point for developing novel inhibitors targeting JARID1B. JARID1B is implicated in various cellular processes, and its dysregulation is associated with several diseases. Therefore, developing selective inhibitors for this enzyme could have therapeutic implications.

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